molecular formula C10H10OS2 B12577633 4-Methoxy-4'-methyl-2,2'-bithiophene CAS No. 189148-33-2

4-Methoxy-4'-methyl-2,2'-bithiophene

Cat. No.: B12577633
CAS No.: 189148-33-2
M. Wt: 210.3 g/mol
InChI Key: ONQRTQFCXRTKMV-UHFFFAOYSA-N
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Description

4-Methoxy-4'-methyl-2,2'-bithiophene is a bithiophene derivative consisting of two thiophene rings linked at the 2- and 2'-positions. The molecule is substituted with a methoxy group (-OCH₃) at the 4-position of one thiophene ring and a methyl group (-CH₃) at the 4'-position of the adjacent ring.

For example, selective lithiation of 2,2'-bithiophene followed by quenching with electrophiles (e.g., iodomethane or methylating agents) can introduce methyl groups. Methoxy groups are typically introduced via nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling using boronic acid derivatives .

Properties

CAS No.

189148-33-2

Molecular Formula

C10H10OS2

Molecular Weight

210.3 g/mol

IUPAC Name

2-(4-methoxythiophen-2-yl)-4-methylthiophene

InChI

InChI=1S/C10H10OS2/c1-7-3-9(12-5-7)10-4-8(11-2)6-13-10/h3-6H,1-2H3

InChI Key

ONQRTQFCXRTKMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=CC(=CS2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 4-Methoxy-4'-methyl-2,2'-bithiophene with structurally related bithiophene derivatives:

Compound Name Substituents Synthesis Method Key Properties/Applications References
This compound 4-OCH₃, 4'-CH₃ Lithiation, Suzuki coupling Enhanced electron-donating capacity; potential in organic electronics
5-Formyl-2,2'-bithiophene 5-CHO Vilsmeier-Haack formylation Reactive aldehyde group for further functionalization; intermediate in polymer synthesis
5-(4-Hydroxy-3-methoxybutynyl)-2,2'-bithiophene 5-(4-OH-3-OCH₃-butynyl) Alkynylation, Wittig reactions Anti-inflammatory activity; improved solubility due to polar substituents
5-Acetyl-2,2'-bithiophene 5-COCH₃ Friedel-Crafts acylation Electron-withdrawing effects; used in optoelectronic materials
Methyl 2,2'-bithiophene-5-carboxylate 5-COOCH₃ Esterification of carboxylic acid Stabilized conjugation; precursor for conductive polymers

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy and methyl groups in this compound are electron-donating, enhancing the compound's π-conjugation and charge-transport efficiency compared to electron-withdrawing substituents (e.g., -CHO, -COOCH₃) .
  • Bioactivity : Compounds with hydroxyl or acetyloxy substituents (e.g., 5-(4-hydroxy-3-methoxybutynyl)-2,2'-bithiophene) exhibit anti-inflammatory activity, whereas this compound’s bioactivity remains unexplored in the provided data .
  • Synthetic Complexity : The introduction of methoxy and methyl groups via lithiation or coupling is more straightforward compared to multi-step alkynylation or formylation procedures .
Comparison with Non-Bithiophene Analogs
  • 4-Methoxy-4'-methyl-1,1'-biphenyl (Biphenyl Analogs) : Biphenyl derivatives lack the sulfur atoms in thiophene rings, reducing their polarizability and conjugation efficiency. This makes bithiophenes superior for electronic applications requiring high charge mobility .

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